molecular formula C14H15NO2 B1322843 (3-Aminophenyl)(4-methoxyphenyl)methanol CAS No. 937670-39-8

(3-Aminophenyl)(4-methoxyphenyl)methanol

Cat. No.: B1322843
CAS No.: 937670-39-8
M. Wt: 229.27 g/mol
InChI Key: KRCULPGAHLEVKP-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(4-methoxyphenyl)methanol is an organic compound that consists of a phenyl ring substituted with an amino group at the third position and another phenyl ring substituted with a methoxy group at the fourth position, connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(4-methoxyphenyl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (3-Aminophenyl)(4-methoxyphenyl)ketone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Another method involves the condensation of 3-aminobenzaldehyde with 4-methoxybenzyl alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. Continuous flow reactors and automated systems can be employed to enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be used to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(4-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: (3-Aminophenyl)(4-methoxyphenyl)ketone or (3-Aminophenyl)(4-methoxyphenyl)aldehyde.

    Reduction: (3-Aminophenyl)(4-methoxyphenyl)amine or (3-Aminophenyl)(4-methoxyphenyl)alcohol.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

(3-Aminophenyl)(4-methoxyphenyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(4-methoxyphenyl)methanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The amino and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

(3-Aminophenyl)(4-methoxyphenyl)methanol can be compared with similar compounds such as:

    (3-Aminophenyl)(4-hydroxyphenyl)methanol: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical and biological properties.

    (3-Aminophenyl)(4-methoxyphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group, affecting its reactivity and applications.

    (3-Aminophenyl)(4-methoxyphenyl)ketone:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-aminophenyl)-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCULPGAHLEVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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